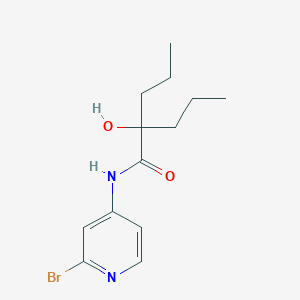
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide is a compound that belongs to the class of amides It features a bromopyridine moiety, which is known for its significant biological and therapeutic value
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide typically involves the reaction of 2-bromopyridine with appropriate reagents to introduce the amide functionality. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to optimize the reaction conditions and minimize the production of by-products.
化学反応の分析
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide has several scientific research applications:
Medicine: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide involves its interaction with specific molecular targets and pathways. For instance, docking studies suggest that similar compounds may bind to protein pockets, influencing their biological activity . The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit varied medicinal applications.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have significant biological properties.
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide is unique due to its specific structural features, such as the presence of both a bromopyridine moiety and a hydroxypropylpentanamide group. This combination of functional groups may confer unique biological and chemical properties, making it a valuable compound for research and development.
特性
分子式 |
C13H19BrN2O2 |
|---|---|
分子量 |
315.21 g/mol |
IUPAC名 |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide |
InChI |
InChI=1S/C13H19BrN2O2/c1-3-6-13(18,7-4-2)12(17)16-10-5-8-15-11(14)9-10/h5,8-9,18H,3-4,6-7H2,1-2H3,(H,15,16,17) |
InChIキー |
VAJJIWPFEKPRSS-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)(C(=O)NC1=CC(=NC=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


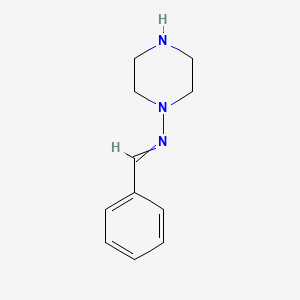
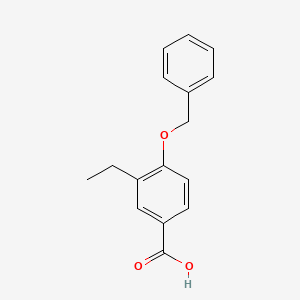
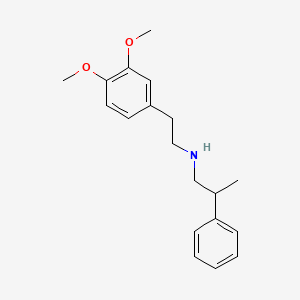
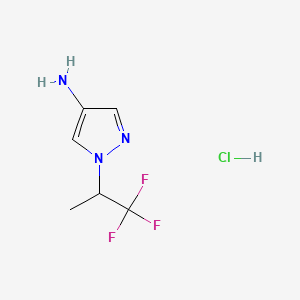
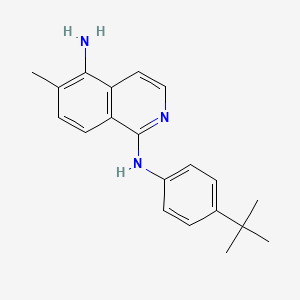
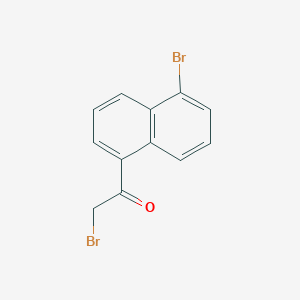
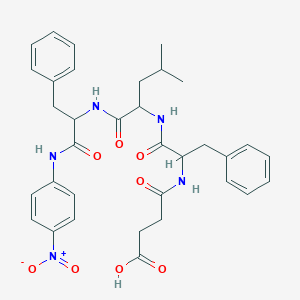
![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
![1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B13890064.png)
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)
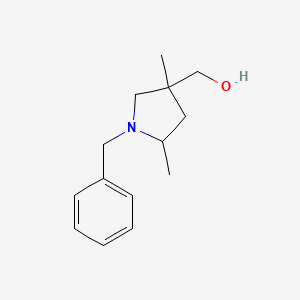
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
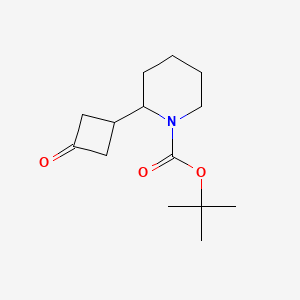
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
